molecular formula C25H24O2 B12746122 Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80853-98-1

Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12746122
CAS No.: 80853-98-1
M. Wt: 356.5 g/mol
InChI Key: NHYPFBKLMXOBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with ethynyl, methylpropoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Ethynylphenyl Group: This step involves the reaction of phenylacetylene with appropriate reagents to introduce the ethynyl group.

    Introduction of the Methylpropoxy Group: This can be achieved through the reaction of benzyl alcohol derivatives with methylpropyl halides under basic conditions.

    Attachment of the Phenoxy Group: This step involves the reaction of phenol derivatives with benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The phenoxy group can be reduced to form phenol derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of nitrobenzene or bromobenzene derivatives.

Scientific Research Applications

Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The ethynyl and phenoxy groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Toluene: A simpler aromatic hydrocarbon with a methyl group attached to the benzene ring.

    Phenol: Contains a hydroxyl group attached to the benzene ring.

    Benzyl Alcohol: Contains a hydroxymethyl group attached to the benzene ring.

Uniqueness

Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its combination of ethynyl, methylpropoxy, and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be exploited for desired outcomes.

Properties

CAS No.

80853-98-1

Molecular Formula

C25H24O2

Molecular Weight

356.5 g/mol

IUPAC Name

1-ethynyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C25H24O2/c1-4-20-13-15-22(16-14-20)25(2,3)19-26-18-21-9-8-12-24(17-21)27-23-10-6-5-7-11-23/h1,5-17H,18-19H2,2-3H3

InChI Key

NHYPFBKLMXOBFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.